1-Chloro-2-deoxy-3,5-di-O-toluoyl-L-ribofuranose 1-Chloro-2-deoxy-3,5-di-O-toluoyl-L-ribofuranose
Brand Name: Vulcanchem
CAS No.: 141846-57-3
VCID: VC20839440
InChI: InChI=1S/C21H21ClO5/c1-13-3-7-15(8-4-13)20(23)25-12-18-17(11-19(22)26-18)27-21(24)16-9-5-14(2)6-10-16/h3-10,17-19H,11-12H2,1-2H3/t17-,18+,19?/m1/s1
SMILES: CC1=CC=C(C=C1)C(=O)OCC2C(CC(O2)Cl)OC(=O)C3=CC=C(C=C3)C
Molecular Formula: C₂₁H₂₁ClO₅
Molecular Weight: 388.8 g/mol

1-Chloro-2-deoxy-3,5-di-O-toluoyl-L-ribofuranose

CAS No.: 141846-57-3

Cat. No.: VC20839440

Molecular Formula: C₂₁H₂₁ClO₅

Molecular Weight: 388.8 g/mol

* For research use only. Not for human or veterinary use.

1-Chloro-2-deoxy-3,5-di-O-toluoyl-L-ribofuranose - 141846-57-3

Specification

CAS No. 141846-57-3
Molecular Formula C₂₁H₂₁ClO₅
Molecular Weight 388.8 g/mol
IUPAC Name [(2S,3R)-5-chloro-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate
Standard InChI InChI=1S/C21H21ClO5/c1-13-3-7-15(8-4-13)20(23)25-12-18-17(11-19(22)26-18)27-21(24)16-9-5-14(2)6-10-16/h3-10,17-19H,11-12H2,1-2H3/t17-,18+,19?/m1/s1
Standard InChI Key FJHSYOMVMMNQJQ-YTYFACEESA-N
Isomeric SMILES CC1=CC=C(C=C1)C(=O)OC[C@H]2[C@@H](C[C@@H](O2)Cl)OC(=O)C3=CC=C(C=C3)C
SMILES CC1=CC=C(C=C1)C(=O)OCC2C(CC(O2)Cl)OC(=O)C3=CC=C(C=C3)C
Canonical SMILES CC1=CC=C(C=C1)C(=O)OCC2C(CC(O2)Cl)OC(=O)C3=CC=C(C=C3)C

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator